Cas no 2248345-66-4 (Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate)

Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate is a versatile heterocyclic building block used in pharmaceutical and agrochemical research. Its imidazopyridine core, combined with the tert-butyl carboxylate and amino functional groups, offers reactive sites for further derivatization, making it valuable in drug discovery and medicinal chemistry. The compound's stability under standard conditions and compatibility with various synthetic transformations enhance its utility in constructing complex molecular architectures. Its structural features are particularly advantageous for developing biologically active compounds, including kinase inhibitors and other therapeutic agents. The tert-butyl ester group also facilitates selective deprotection, enabling controlled modifications. This compound is typically handled under inert conditions to preserve its reactivity.
Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate structure
2248345-66-4 structure
Product Name:Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate
CAS No:2248345-66-4
MF:C12H15N3O2
MW:233.266402482986
CID:6602715
PubChem ID:137940884
Update Time:2025-10-30

Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2248345-66-4
    • Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate
    • EN300-6510722
    • Inchi: 1S/C12H15N3O2/c1-12(2,3)17-11(16)9-10(13)15-7-5-4-6-8(15)14-9/h4-7H,13H2,1-3H3
    • InChI Key: JZCUASTVGNVGKH-UHFFFAOYSA-N
    • SMILES: O(C(C1=C(N)N2C=CC=CC2=N1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 233.116426730g/mol
  • Monoisotopic Mass: 233.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 69.6Ų

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Additional information on Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate

Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 2248345-66-4): A Comprehensive Overview

Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate, identified by its CAS number 2248345-66-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazopyridine class, a heterocyclic structure that has been extensively studied for its potential biological activities. The presence of both amino and carboxylate functional groups, along with the tert-butyl moiety, contributes to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.

The imidazopyridine core is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. Specifically, 3-aminoimidazo[1,2-a]pyridine-2-carboxylate has shown promise in several preclinical studies as a potential therapeutic agent. Its structural features allow for selective binding to enzymes and receptors involved in critical biological pathways, including those related to inflammation, cancer, and neurodegeneration.

Recent advancements in the field have highlighted the compound's potential as an inhibitor of kinases and other enzymes implicated in disease progression. For instance, studies have demonstrated that derivatives of this scaffold can modulate the activity of Janus kinases (JAKs), which are central to signaling pathways that regulate immune responses and cell growth. The tert-butyl group enhances the compound's solubility and stability, facilitating its use in formulations designed for oral or intravenous administration.

One of the most compelling aspects of Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate is its versatility in chemical modification. Researchers have leveraged this flexibility to design libraries of analogs with tailored biological activities. For example, substituting the amino group with different alkyl or aryl groups has led to compounds with enhanced potency and selectivity against specific targets. These modifications have been guided by computational modeling and high-throughput screening techniques, enabling rapid optimization of lead compounds.

In clinical settings, the compound has been evaluated in preclinical models of various diseases. Notably, it has shown efficacy in reducing tumor growth by inhibiting key pathways involved in angiogenesis and tumor cell proliferation. Additionally, its anti-inflammatory properties have been explored in models of chronic inflammation, where it demonstrated the ability to modulate cytokine production and reduce inflammatory cell infiltration.

The synthesis of Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the imidazopyridine core efficiently. The tert-butyl ester group is typically introduced at a later stage to enhance pharmacokinetic properties while preserving biological activity.

From a regulatory perspective, the compound's safety profile has been thoroughly assessed through toxicological studies. These investigations have focused on evaluating potential hepatotoxicity, cardiotoxicity, and other adverse effects associated with long-term exposure. Preliminary results suggest that the compound is well-tolerated at therapeutic doses, although further studies are needed to confirm its safety in human populations.

The future development of Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate is likely to be driven by continued research into its mechanism of action and potential therapeutic applications. Collaborative efforts between academic researchers and pharmaceutical companies are expected to yield novel derivatives with improved pharmacological profiles. Additionally, advances in drug delivery systems may enhance the compound's bioavailability and target specificity.

In conclusion, Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 2248345-66-4) represents a promising candidate for further exploration in drug discovery. Its unique structural features and demonstrated biological activities make it an attractive scaffold for developing new therapeutics targeting various diseases. As research progresses,this compound is poised to play a significant role in addressing unmet medical needs across multiple therapeutic areas.

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